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The following table summarizes key experimental data on the therapeutic efficacy of UNC2025 from peer-

reviewed studies using leukemia PDX models [1] [2]:

Treatment Key Efficacy .

Study Model ) T Reported Metrics
Regimen Findings

697 B-ALL Cell 60 mg/kg, orally, Significant = 2-fold increase in median

Line Xenograft [2]

Patient-Derived
AML Xenograft [2]

Leukemia
Xenografts
(General) [1]

Combination with
Methotrexate [1]
[2]

once daily

60 mg/kg, orally,

once daily

Oral administration

UNC2025 (60
mg/kg, oral) +
Methotrexate

therapeutic effect;

prolonged survival.

Induced disease
regression.

Significant
therapeutic effects
across models.

Enhanced sensitivity

to methotrexate in
ViVO.

survival.

Dose-dependent decrease in
tumor burden.

Dose-dependent decreases in
tumor burden; consistent 2-fold
increase in median survival.

Suggests potential for
combination therapy and
chemotherapy dose reduction.

Experimental Protocols in PDX Models

The efficacy data in the table above were generated using the following standardized methodologies [2]:
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In Vivo PDX Model Establishment and Drug Testing

« Model Generation: Immunodeficient NOD.Cg-PrkdcS¢d 112rg"™mIWil/Sz3 (NSG) or NSG-SGM3
(NSGS) mice were used.
¢ Engraftment: Mice were injected via tail vein with human leukemia cells (e.g., 697 B-ALL cell line) or
mononuclear cells from a primary AML patient sample.
¢ Treatment: Once leukemia was established, mice were randomized into treatment groups. UNC2025
was administered orally (by gavage) at 60 mg/kg, once daily. The control group received a saline
vehicle.
o Efficacy Assessment:
o Tumor Burden: Monitored using bioluminescence imaging (for luciferase-expressing cells) or
flow cytometry for human CD45+ cells in bone marrow.
o Survival: Mice were monitored for survival, with endpoints defined by specific humane criteria
(e.g., >20% weight loss).

Supporting In Vitro Mechanistic Assays

To elucidate the mechanism of action, the following in vitro experiments were conducted on MERTK-

expressing leukemia cell lines [2]:

¢ Immunoblot Analysis: Used to detect inhibition of MERTK phosphorylation and downstream
signaling proteins (STAT6, AKT, ERK1/2) after cell treatment with UNC2025.

e Apoptosis Assay: Cells were cultured with UNC2025 and stained with YO-PRO-1 and propidium
iodide, then analyzed by flow cytometry to quantify early and late apoptotic cells.

¢ Colony-Formation Assay: Leukemia cells were cultured in methylcellulose or agar with UNC2025,
and the number of colonies was counted after 7-14 days to assess loss of proliferative capacity.

UNC2025 Properties & PDX Model Workflow

UNC2025 is an orally bioavailable small-molecule inhibitor that potently targets the MERTK tyrosine
kinase, and also exhibits high activity against FLT3, another important target in acute myeloid leukemia
(AML) [3] [1]. Its favorable drug metabolism and pharmacokinetics (DMPK) profile, including high oral

bioavailability, were key achievements in its development [3].

The diagram below illustrates the typical workflow for establishing a PDX model and evaluating a drug like

UNC2025, which underpins the experimental data.
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Patient-Derived Xenograft (PDX) Model Workflow
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Key Conclusions for Researchers

e Promising Efficacy: UNC2025 demonstrates significant single-agent activity in PDX models of
MERTK-expressing leukemia, including cases of disease regression [1] [2].
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¢ Synergistic Potential: Its ability to synergize with standard chemotherapeutics like methotrexate
suggests a viable strategy for combination regimens, potentially to reduce chemotherapy doses and
associated toxicities [1] [2].

e Superior Model Predictive Value: The use of PDX models, which better preserve the original
tumor's genetics and heterogeneity, increases the translational relevance of these findings compared
to traditional cell-line xenografts [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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